![molecular formula C20H13ClN2 B13649466 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a biphenyl group and a chlorine atom attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinoxaline Formation: The biphenyl intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Chlorination: The final step involves the chlorination of the quinoxaline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
科学研究应用
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the quinoxaline core facilitates the inhibition of enzymatic activity. This dual interaction disrupts critical biological pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline
Comparison:
- 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and binding properties.
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline has the chlorine atom at a different position, leading to variations in its chemical behavior and applications.
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline differs in the position of the biphenyl group, affecting its overall stability and reactivity.
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline has a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
属性
分子式 |
C20H13ClN2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
2-chloro-3-(3-phenylphenyl)quinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI 键 |
GLORZCSFIDGIPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


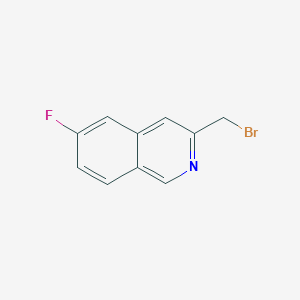
![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
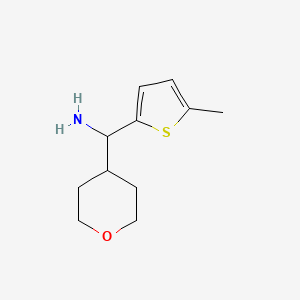

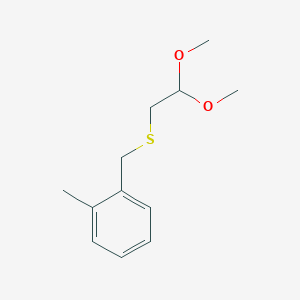
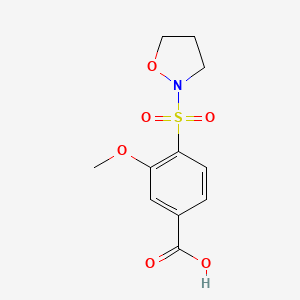
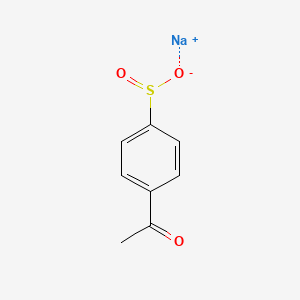
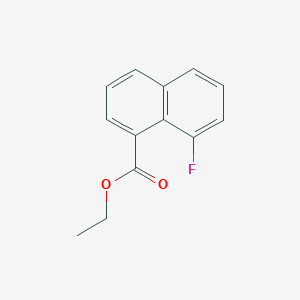
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)



